Product packaging for 3-Acetamido-4-amino-4-oxobutanoic acid(Cat. No.:CAS No. 1374509-32-6)

3-Acetamido-4-amino-4-oxobutanoic acid

Cat. No.: B12222934
CAS No.: 1374509-32-6
M. Wt: 174.15 g/mol
InChI Key: FZLYWFSBVZNFHZ-UHFFFAOYSA-N
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Description

3-Acetamido-4-amino-4-oxobutanoic acid is a chemical compound with the CAS registry number 1374509-32-6 . It has a molecular formula of C 6 H 10 N 2 O 4 and a molecular weight of 174.16 g/mol . The related (S)-enantiomer of similar compounds has been identified in scientific contexts as an endogenous metabolite, suggesting potential relevance in metabolic pathway studies . Researchers may find this compound valuable for probing biochemical processes. As a small molecule with both acetamido and amino-oxo functional groups, it serves as a useful building block in organic synthesis and medicinal chemistry research for the development of more complex molecular structures. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic uses, and is strictly not for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O4 B12222934 3-Acetamido-4-amino-4-oxobutanoic acid CAS No. 1374509-32-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetamido-4-amino-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4/c1-3(9)8-4(6(7)12)2-5(10)11/h4H,2H2,1H3,(H2,7,12)(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLYWFSBVZNFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501254433
Record name Butanoic acid, 3-(acetylamino)-4-amino-4-oxo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374509-32-6
Record name Butanoic acid, 3-(acetylamino)-4-amino-4-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374509-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 3-(acetylamino)-4-amino-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Acetamido 4 Amino 4 Oxobutanoic Acid and Analogues

De Novo Synthetic Routes to the Butanoic Acid Core Structure

The construction of the fundamental butanoic acid backbone is a critical first step in the synthesis of 3-acetamido-4-amino-4-oxobutanoic acid and its analogues. Various de novo strategies have been developed that utilize readily available precursors to build this four-carbon chain with the necessary functionalities for further elaboration.

Approaches via Itaconic Anhydride (B1165640) and Related Precursors

Itaconic anhydride serves as a valuable and versatile starting material for the synthesis of butanoic acid derivatives. Its reactive cyclic anhydride structure and inherent unsaturation provide handles for introducing diverse functionalities. A notable approach involves the reaction of itaconic anhydride with an amine, leading to the formation of a 4-amino-2-methylene-4-oxobutanoic acid derivative. This method establishes the core butanoic acid structure with an amide and a carboxylic acid group in a single step. The exocyclic double bond in the resulting product offers a site for further chemical transformations, such as ozonolysis, to yield the final target structure.

Ring-Opening Reactions in Scaffold Construction

Ring-opening reactions of cyclic precursors represent another powerful strategy for constructing the butanoic acid scaffold. This approach often provides excellent control over regioselectivity and stereoselectivity. For instance, the ring-opening of succinic anhydride with an appropriate amine can directly generate a 4-amino-4-oxobutanoic acid derivative. While this method is straightforward, controlling the regioselectivity of the amine attack on the anhydride is crucial for achieving the desired product.

More complex ring systems, such as substituted aziridines, can also be employed. The selective ring-opening of a cyclic aziridine (B145994) amide can generate a trans 1,2-disubstituted amide scaffold, which can be a key intermediate in the synthesis of more complex butanoic acid analogues. hmdb.ca This methodology is particularly useful for creating sp³-enriched scaffolds with high regioselectivity. hmdb.ca

Strategic Introduction of Acetamido and Amino Functional Groups

Once the butanoic acid core is established, the next critical phase involves the precise installation of the acetamido and amino functional groups at the correct positions. This is typically achieved through a combination of acylation and amination reactions, or through conjugate addition strategies.

Acylation and Amination Reactions in Targeted Synthesis

A common and direct approach for the synthesis of this compound involves the N-acetylation of a suitable amino acid precursor, such as L-asparagine. This reaction specifically targets the α-amino group of the amino acid. The acetylation can be carried out using various acetylating agents, with acetic anhydride being a frequently used reagent. The reaction is typically performed in an aqueous medium or in a mixed solvent system, and the pH is carefully controlled to ensure selective acetylation of the amino group without affecting other functional groups.

A patented method for the synthesis of a related compound, N-acetyl-L-aspartic acid, provides insight into the reaction conditions that can be adapted for the acetylation of asparagine. google.com This process involves the protection of the carboxylic acid groups, followed by acylation and subsequent deprotection.

Table 1: Representative Conditions for N-Acetylation of Aspartic Acid Derivatives google.com

Acetylating AgentBaseSolventTemperature (°C)Reaction Time (hours)
Acetic AnhydrideN-MethylmorpholineDichloroethane20-3024
Acetyl ChlorideN,N-DiisopropylethylamineTrichloromethane40-5024

The primary amide group at the C-4 position is often already present in the starting material, as in the case of asparagine. If starting from a precursor without this functionality, standard amidation procedures can be employed. This typically involves the activation of a carboxylic acid group followed by reaction with ammonia (B1221849) or a protected form of ammonia.

Conjugate Addition Strategies for Nitrogen Functionality

Conjugate addition, also known as Michael addition, offers an alternative and powerful method for introducing nitrogen functionalities onto a pre-existing α,β-unsaturated carbonyl system. organic-chemistry.org In this approach, a nitrogen nucleophile, such as an amine or an azide, adds to the β-position of an α,β-unsaturated ester or acid. organic-chemistry.org This reaction creates a new carbon-nitrogen bond and sets the stage for further transformations.

For the synthesis of this compound, a hypothetical route could involve the conjugate addition of a nitrogen nucleophile to an itaconic acid derivative. Following the addition, the resulting intermediate would then undergo further functional group manipulations, including acetylation and amidation, to arrive at the final product. The choice of the nitrogen nucleophile and the reaction conditions are critical for achieving high yields and selectivities.

Stereoselective Synthesis of this compound Enantiomers

Controlling the stereochemistry at the C-2 and C-3 positions is paramount, especially for applications where a specific enantiomer is required. The stereoselective synthesis of β-amino acids and their derivatives is a well-established field of organic chemistry, and several strategies can be applied to obtain the desired enantiomer of this compound.

A straightforward and efficient method to obtain enantiomerically pure this compound is to start with a chiral precursor that already possesses the desired stereochemistry. L-asparagine, which has the (S)-configuration at the α-carbon, is an ideal starting material. nih.gov The acetylation of L-asparagine directly yields (2S)-2-acetamido-4-amino-4-oxobutanoic acid, preserving the stereocenter of the natural amino acid. nih.gov

Alternatively, asymmetric synthesis methodologies can be employed to create the chiral centers. These methods include the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. For instance, the asymmetric hydrogenation of a suitable enamine precursor using a chiral rhodium or ruthenium catalyst can lead to the formation of one enantiomer in high excess. hilarispublisher.com Another approach involves the use of a chiral auxiliary attached to the substrate, which directs the stereochemical outcome of a subsequent reaction, such as an alkylation or an amination. After the desired stereocenter is set, the auxiliary can be removed.

Enzymatic methods also offer a powerful tool for obtaining enantiomerically pure compounds. For example, a racemic mixture of a suitable precursor can be resolved using a lipase (B570770) or an acylase enzyme that selectively reacts with one enantiomer, allowing for the separation of the two. google.com

Table 2: Common Strategies for Stereoselective Synthesis of Amino Acid Derivatives

StrategyDescriptionKey Reagents/Components
Chiral Pool SynthesisUtilization of a readily available chiral starting material.L-Asparagine
Asymmetric CatalysisUse of a chiral catalyst to induce stereoselectivity.Chiral Rhodium or Ruthenium complexes
Chiral AuxiliariesTemporary attachment of a chiral group to guide a reaction.Evans auxiliaries, etc.
Enzymatic ResolutionSelective reaction of one enantiomer in a racemic mixture by an enzyme.Lipases, Acylases

Application of Chiral Auxiliaries and Asymmetric Catalysis

The stereoselective synthesis of this compound analogues relies heavily on methodologies that can control the three-dimensional arrangement of atoms. Chiral auxiliaries and asymmetric catalysis are two powerful strategies to achieve this control. nih.govnorthwestern.edu

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recycled. sigmaaldrich.com A variety of chiral auxiliaries have been developed and successfully applied in asymmetric synthesis, many of which are derived from readily available natural products like amino acids, terpenes, and carbohydrates. nih.gov

Notable examples of chiral auxiliaries include:

Evans' Oxazolidinones: These are highly effective in controlling the stereochemistry of alkylation and aldol (B89426) reactions. nih.govsigmaaldrich.comresearchgate.net

Corey's, Yamada's, and Enders' Auxiliaries: These have also seen significant use in the synthesis of complex, biologically active molecules. nih.gov

Pseudoephenamine: This auxiliary has demonstrated excellent stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers. nih.gov

Camphorsultam: This auxiliary is effective in a range of asymmetric transformations. wikipedia.org

1,1'-Binaphthyl-2,2'-diol (BINOL): This axially chiral molecule has been employed as a chiral auxiliary in various asymmetric syntheses. wikipedia.org

The general principle of using a chiral auxiliary involves attaching it to the substrate, performing the diastereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. wikipedia.org

Asymmetric catalysis , on the other hand, utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. Both metal-based catalysts and organocatalysts have been developed for a wide range of asymmetric transformations. researchgate.net For instance, multifunctional organocatalysts have been employed in the asymmetric oxa-Michael-aza-Henry cascade reaction to produce polysubstituted chiral 4-aminobenzopyrans with high yields and excellent stereoselectivity. nih.gov

The development of new catalytic, stereoselective reactions is a primary goal in organic synthesis, facilitating the efficient construction of heterocyclic targets and other complex molecules. northwestern.edu

Enantiomeric Resolution Techniques for Acetamido-Amino-Oxobutanoic Acid Derivatives

While asymmetric synthesis aims to create a single enantiomer directly, enantiomeric resolution is a classical and still widely used method for separating a racemic mixture into its constituent enantiomers. rsc.org This is particularly relevant for the production of enantiomerically pure amino acid derivatives. nih.gov

Several techniques are employed for enantiomeric resolution:

Diastereomeric Salt Formation: This method involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. rsc.org These salts have different physical properties, such as solubility, allowing for their separation by crystallization. For example, (+)-di-1,4-toluoyl-D-tartaric acid monohydrate has been used to resolve DL-leucine. rsc.org

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. mdpi.com Molecularly imprinted polymers have also been used as supports for the chromatographic separation of enantiomers. nih.gov

Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two.

Ion Mobility-Mass Spectrometry (IM-MS): This technique can differentiate chiral drug compounds through noncovalent complexation with a chiral selector, such as an amino acid. nih.gov

The choice of resolution technique depends on the specific properties of the compound to be separated and the desired scale of the separation.

Derivatization from Related Precursors and Natural Products

The synthesis of this compound and its analogues can often be efficiently achieved by modifying readily available starting materials, including natural products.

Synthetic Transformations from Asparagine or its Derivatives

Asparagine, a naturally occurring amino acid, serves as a logical and accessible precursor for the synthesis of this compound. The core structure of asparagine already contains the necessary carbon skeleton and nitrogen functionalities. The primary transformation required is the acetylation of the α-amino group. N2-Acetyl-DL-asparagine is a known derivative of asparagine. nih.gov

Derivatization of amino acids is a common practice in analytical chemistry to improve their volatility and thermal stability for techniques like gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net Reagents such as ethylchloroformate and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are used for this purpose. nih.govresearchgate.net While these methods are primarily for analytical purposes, the underlying chemical principles can be adapted for preparative synthesis. For instance, pre-column derivatization using ortho-phthalaldehyde (OPA) for primary amino acids and 9-fluorenylmethyl chloroformate (FMOC) for secondary amino acids is a well-established technique. jascoinc.com

Modification of Kynurenine (B1673888) Pathway Intermediates to Acetamido-Oxobutanoic Acids

The kynurenine pathway is the primary route for tryptophan metabolism in mammals. frontiersin.orgfrontiersin.org Intermediates in this pathway, such as kynurenine, can serve as precursors for the synthesis of various heterocyclic and acyclic compounds. Kynurenine itself is an amino acid with a distinct structural framework that can be chemically modified. rsc.org

Kynurenine 3-hydroxylase (KYN 3-OHase) is a key enzyme in this pathway, and inhibitors of this enzyme are of therapeutic interest. capes.gov.br The synthesis of inhibitors often involves the creation of 4-oxo-butanoic acid derivatives. capes.gov.br While the direct conversion of kynurenine pathway intermediates to this compound is not explicitly detailed in the provided context, the chemical space of the kynurenine pathway offers a rich source of complex starting materials that could potentially be transformed into the target molecule through a series of well-established organic reactions. The synthesis of kynurenine derivatives has been achieved through methods like the oxidative fragmentation of the tryptophan scaffold using phenyliodine(III)diacetate (PIDA). rsc.org

Cascade Reactions and Multicomponent Approaches for Complex Derivative Synthesis

Multicomponent reactions (MCRs) are a related and powerful strategy where three or more reactants combine in a single reaction vessel to form a product that contains the essential parts of all the starting materials. lookchem.comnih.govnih.gov MCRs are highly convergent and atom-economical, making them particularly attractive for the rapid generation of libraries of structurally diverse molecules for drug discovery. nih.gov

Several named MCRs are widely used in organic synthesis:

Ugi Reaction: A four-component reaction involving an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a bis-amide. nih.gov

Passerini Reaction: A three-component reaction of an isocyanide, a carbonyl compound, and a carboxylic acid to yield an α-acyloxyamide. nih.gov

Strecker Reaction: A three-component reaction of an amine, a carbonyl compound, and a cyanide to synthesize α-amino acids. nih.gov

Petasis Reaction: This reaction is used for the synthesis of amino alcohols, amino acids, and peptides from amines, aldehydes, and boronic acids or their esters. researchgate.net

These methodologies have been successfully applied to the synthesis of various acetamido derivatives. For example, a one-pot multicomponent synthesis of β-acetamido-β-dicarbonyl compounds has been developed using ZrOCl2·8H2O as a catalyst. lookchem.com Similarly, β-acetamido ketones can be synthesized via a multicomponent reaction. researchgate.net The elegance of these approaches lies in their ability to construct complex molecular architectures from simple precursors in a highly efficient manner.

Comprehensive Spectroscopic and Computational Analysis of 3 Acetamido 4 Amino 4 Oxobutanoic Acid

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for probing the molecular structure of 3-Acetamido-4-amino-4-oxobutanoic acid by identifying its characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis and Band Assignment

The FT-IR spectrum of N-acetyl-L-asparagine reveals a series of absorption bands that are indicative of its constituent functional groups. The spectrum is characterized by strong absorptions corresponding to the stretching and bending vibrations of the amide, carboxylic acid, and acetyl groups.

Key vibrational frequencies and their assignments are detailed in the table below. The broad O-H stretching vibration of the carboxylic acid is a prominent feature, typically observed in the region of 3300-2500 cm⁻¹. The N-H stretching vibrations of the primary and secondary amides are also found in the high-frequency region. The carbonyl (C=O) stretching vibrations from the carboxylic acid, the primary amide (carboxamide), and the secondary amide (acetyl group) give rise to strong, distinct bands in the 1750-1600 cm⁻¹ range. The amide II band, resulting from a combination of N-H bending and C-N stretching, is also a characteristic feature.

Frequency (cm⁻¹) Vibrational Mode Functional Group
~3400-3200N-H StretchAmide (primary and secondary)
~3300-2500O-H Stretch (broad)Carboxylic Acid
~1730C=O StretchCarboxylic Acid
~1680Amide I (C=O Stretch)Acetyl Group
~1650Amide I (C=O Stretch)Carboxamide
~1550Amide II (N-H Bend, C-N Stretch)Amide
~1450C-H BendMethylene and Methyl
~1400O-H BendCarboxylic Acid
~1250C-N StretchAmide
~900O-H Bend (out-of-plane)Carboxylic Acid

Note: The exact frequencies may vary depending on the sample preparation and physical state.

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Fingerprinting

Complementing FT-IR spectroscopy, FT-Raman spectroscopy provides valuable insights into the vibrational modes of this compound, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum is often less congested in the O-H stretching region, allowing for clearer observation of other vibrational modes.

The C=O stretching vibrations are also prominent in the Raman spectrum, though their relative intensities may differ from the FT-IR spectrum. The vibrations of the carbon skeleton, including C-C and C-N stretching modes, are typically well-resolved in the FT-Raman spectrum, providing a detailed "fingerprint" of the molecule.

Raman Shift (cm⁻¹) Vibrational Mode Functional Group
~3000-2850C-H StretchMethylene and Methyl
~1680C=O StretchAmide I
~1450C-H BendMethylene and Methyl
~1250C-N StretchAmide
~900-800C-C StretchCarbon Skeleton

Note: The exact Raman shifts can be influenced by experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of this compound in solution, providing information on the local chemical environment of each proton and carbon atom.

Proton (¹H) NMR Spectroscopy for Hydrogen Environments

The spectrum typically shows a singlet for the acetyl methyl protons, a multiplet for the alpha-proton (CH), and two distinct multiplets for the diastereotopic beta-protons (CH₂). The amide protons of the acetyl and carboxamide groups may appear as broad singlets, and their chemical shifts can be sensitive to solvent and temperature.

Proton Approximate Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
Acetyl CH₃~2.0Singlet-
β-CH₂~2.7 - 2.9MultipletJ(Hβa, Hβb), J(Hβa, Hα), J(Hβb, Hα)
α-CH~4.5MultipletJ(Hα, Hβa), J(Hα, Hβb), J(Hα, NH)
Acetyl NHVariableBroad Singlet-
Carboxamide NH₂VariableBroad Singlets-

Note: Chemical shifts are typically referenced to a standard and can vary with solvent and pH.

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the carbon framework of this compound. Each carbon atom in a unique chemical environment gives rise to a distinct signal.

The spectrum will show signals for the methyl carbon of the acetyl group, the methylene carbon of the side chain, the alpha-carbon, and the three carbonyl carbons corresponding to the carboxylic acid, the primary amide, and the secondary amide. The chemical shifts of the carbonyl carbons are typically found in the downfield region of the spectrum.

Carbon Approximate Chemical Shift (ppm)
Acetyl CH₃~23
β-CH₂~36
α-CH~52
Acetyl C=O~172
Carboxamide C=O~174
Carboxylic Acid C=O~175

Note: Chemical shifts are dependent on the solvent and reference standard used.

Advanced NMR Techniques for Stereochemical Assignment and Dynamic Studies

Advanced, multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to unambiguously assign the proton and carbon signals and to probe the stereochemistry and conformational dynamics of this compound.

COSY experiments establish proton-proton coupling networks, confirming the connectivity between the α-proton and the β-methylene protons.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

Furthermore, variable temperature NMR studies can provide insights into the conformational dynamics of the molecule, such as restricted rotation around the amide bonds. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximities of protons, which is crucial for elucidating the preferred solution-state conformation and the stereochemical arrangement of the molecule.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

The electronic absorption properties of this compound are not extensively documented in dedicated studies. However, insights can be drawn from its parent compound, L-asparagine. The ultraviolet absorption spectrum of a solution of L-asparagine exhibits three absorption peaks at 199 nm, 203 nm, and 268.6 nm researchgate.net. The N-acetylation in this compound is expected to introduce a carbonyl chromophore from the acetyl group, which may lead to a slight shift in the absorption maxima compared to L-asparagine.

In a specific colorimetric assay, the reaction of L-asparagine with a dilute ethanolic ninhydrin solution at temperatures below 37°C produces a mixture with a maximum UV-visible absorption at 340-350 nm. nih.gov This is in contrast to other amino acids which typically yield Ruhemann's purple with absorption maxima around 405 and 570 nm. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

The molecular weight of this compound (C6H10N2O4) is 174.15 g/mol sigmaaldrich.comnih.gov. Mass spectrometry is a key analytical technique for determining this molecular weight and for elucidating the structure through fragmentation analysis.

The fragmentation pattern of N-acetylated amino acids is influenced by the presence of the acetyl group and the amino acid side chain. In the case of this compound, tandem mass spectrometry (MS/MS) data reveals characteristic fragmentation patterns. The fragmentation of protonated α-amino acids typically begins with the loss of water and carbon monoxide researchgate.net.

Based on available MS/MS data for N-acetylasparagine, the following fragmentation patterns can be anticipated:

Initial loss of water (H2O): A common fragmentation pathway for carboxylic acids.

Loss of the acetamide group (CH3CONH2): This would result in a significant fragment ion.

Decarboxylation: The loss of the carboxyl group as carbon dioxide (CO2).

Side-chain fragmentation: Cleavage of the bond between the α-carbon and the β-carbon of the asparagine residue.

A detailed analysis of high-resolution tandem mass spectrometry data is necessary to definitively assign the chemical identities of the various fragment ions researchgate.net.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

A search of publicly available crystallographic databases reveals that the crystal structure of this compound (N-acetyl-L-asparagine) has not been determined. Therefore, detailed information regarding its solid-state molecular and supramolecular structures is not available.

Crystal Structure Determination and Unit Cell Parameters

As no crystal structure has been reported for this compound, the unit cell parameters (a, b, c, α, β, γ), space group, and number of molecules per unit cell (Z) remain unknown.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

Without a determined crystal structure, a definitive analysis of the intermolecular interactions, such as hydrogen bonding networks, within the solid-state of this compound is not possible. It can be hypothesized that the molecule would form an extensive network of hydrogen bonds involving the carboxylic acid, the primary amide, and the secondary amide functional groups.

Advanced Computational Chemistry Investigations

Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties

While a specific computational study focused solely on this compound has not been found in the reviewed literature, the application of Density Functional Theory (DFT) to similar N-acetylated amino acids, such as N-acetyl-L-aspartic acid and N-acetyl-L-glutamic acid, provides a robust framework for understanding its molecular properties researchgate.net.

DFT calculations are a powerful tool for determining the optimized geometries and electronic properties of molecules. For N-acetylated amino acids, these simulations are typically conducted using a functional like B3LYP in conjunction with a basis set such as cc-pVDZ to obtain energy-minimized structures of the isolated molecule in the gaseous state researchgate.net.

Such calculations for this compound would yield valuable information on:

Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles of the most stable conformation of the molecule.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential (MEP). These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

For the parent molecule, L-asparagine, DFT calculations using the B3LYP/6-311++G(d,p) basis set have been employed to study its structural, electronic, and vibrational properties. These studies have also analyzed intramolecular hydrogen bonding through methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. A similar computational approach would be directly applicable to elucidate the properties of its N-acetylated derivative.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. libretexts.orgyoutube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. pku.edu.cn A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap indicates that the molecule is more reactive and less stable, as electrons can be easily promoted to an excited state.

For this compound, the HOMO is expected to be localized around the regions of high electron density, such as the lone pairs on the oxygen and nitrogen atoms of the carboxyl, amide, and acetamido groups. These sites are the most probable locations for donating electrons in a reaction with an electrophile. The LUMO is likely distributed over the carbonyl carbons and other electron-deficient areas, which represent the sites susceptible to nucleophilic attack.

The analysis of the HOMO-LUMO energy gap provides insights into the charge transfer interactions occurring within the molecule. A smaller gap facilitates intramolecular charge transfer, influencing the molecule's electronic and optical properties.

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

ParameterDescriptionSignificance for this compound
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability (nucleophilicity). Higher energy suggests stronger nucleophilicity.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability (electrophilicity). Lower energy suggests stronger electrophilicity.
Energy Gap (ΔE) ΔE = ELUMO - EHOMORepresents the chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized, one-center (lone pair) and two-center (bond) elements, which align with the familiar Lewis structure concepts. wikipedia.orguni-muenchen.de This analysis provides a quantitative description of intramolecular charge transfer, electron delocalization, and hyperconjugative interactions that contribute to molecular stability. uni-muenchen.de

The stability of a molecule is enhanced by interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2). A higher E(2) value signifies a more intense interaction and greater charge delocalization, leading to increased stability.

In this compound, significant hyperconjugative interactions are expected. Key donor-acceptor interactions would include the delocalization of electron density from:

The lone pairs of the oxygen atoms (LP(O)) in the carbonyl and carboxyl groups to the antibonding π* orbitals of adjacent C=O and C-N bonds.

The lone pair of the nitrogen atom (LP(N)) in the amide and acetamido groups to the antibonding π* orbitals of the carbonyl groups.

These charge transfers from the electron-rich lone pairs to the electron-deficient antibonding orbitals result in a more stabilized molecular system. NBO analysis provides a detailed picture of these stabilizing interactions, confirming the delocalization corrections to the idealized Lewis structure. wikipedia.org

Table 2: Hypothetical NBO Analysis Results for Major Interactions

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(O) of Carbonylπ(C-N) of AmideHighπ-conjugation, resonance
LP(N) of Amideπ(C=O) of AcetamidoHighResonance, charge delocalization
LP(O) of Carboxylσ*(C-C)ModerateHyperconjugation

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactivity. nih.govuni-muenchen.de The MEP surface displays the electrostatic potential, which is the force experienced by a positive test charge at various points around the molecule. This map uses a color-coded scheme to identify electron-rich and electron-poor regions.

Red/Yellow Regions: Indicate negative electrostatic potential, representing areas with high electron density. These are the most likely sites for electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, representing areas with low electron density or an excess of positive charge (nuclei). These are the most likely sites for nucleophilic attack.

Green Regions: Indicate neutral or near-zero potential.

For this compound, the MEP map would clearly show the most negative potential (red) localized around the highly electronegative oxygen atoms of the two carbonyl groups and the carboxylic acid group. These areas are attractive to electrophiles and are the primary sites for hydrogen bonding. researchgate.net The regions of positive potential (blue) would be concentrated around the hydrogen atoms of the amide (-NH), acetamido (-NH), and carboxylic acid (-OH) groups, indicating them as the sites susceptible to nucleophilic attack. This visual representation of charge distribution is crucial for understanding non-covalent interactions, such as drug-receptor binding. nih.gov

Molecular Docking Studies of Related Compounds in Biological Systems

Molecular docking is a computational simulation technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to the active site of another, typically a larger molecule like a protein or a nucleic acid (a receptor). nih.govwalisongo.ac.id This method is instrumental in drug discovery and design for screening potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com

While specific docking studies for this compound are not detailed in the literature, studies on closely related compounds, such as N-acetyl cysteine, provide valuable insights. chemrxiv.org For instance, molecular docking of N-acetyl cysteine and its derivatives has been performed on targets like the main protease of SARS-CoV-2. chemrxiv.org These studies evaluate the binding affinities (often expressed as a docking score in kcal/mol) and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. nih.gov

A docking study involving this compound or its analogs would involve:

Obtaining the 3D crystal structure of a target protein from a database (e.g., Protein Data Bank).

Preparing the ligand and receptor structures for docking.

Running docking simulations to generate various binding poses.

Analyzing the results to identify the most stable binding mode and the specific intermolecular interactions that stabilize the ligand-receptor complex.

Such studies could reveal the potential of this compound or its derivatives to act as inhibitors or modulators of specific biological targets.

Thermal Analysis Techniques for Stability Assessment (TGA, DTA)

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. uni-siegen.de Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are two such methods commonly employed to determine the thermal stability of compounds. cet-science.comasu.edu

Thermogravimetric Analysis (TGA): This technique measures the change in the mass of a sample as it is heated at a constant rate. The resulting plot of mass versus temperature (thermogram) provides information on decomposition patterns, thermal stability, and the composition of the material. abo.fi A mass loss step in the TGA curve indicates a decomposition or dehydration event.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. uni-siegen.de The DTA curve shows peaks corresponding to thermal events:

Endothermic Peaks: Indicate processes that absorb heat, such as melting, boiling, or dehydration.

Exothermic Peaks: Indicate processes that release heat, such as crystallization or decomposition.

For this compound, a combined TGA/DTA analysis would reveal its thermal stability. A typical analysis would likely show an initial endothermic peak in the DTA curve without significant mass loss in the TGA, corresponding to its melting point. At higher temperatures, one or more exothermic peaks in the DTA would be accompanied by sharp mass loss steps in the TGA curve, indicating the decomposition of the molecule into gaseous byproducts. These analyses are crucial for determining the temperature range within which the compound is stable. eag.com

Table 3: Representative Data from a TGA/DTA Analysis

Temperature Range (°C)TGA Event (% Mass Loss)DTA EventInterpretation
180 - 200~0%Sharp EndothermMelting Point
220 - 350~45%Broad ExothermFirst stage of decomposition (e.g., loss of acetamido and carboxyl groups)
350 - 500~30%Sharp ExothermSecond stage of decomposition (fragmentation of the carbon backbone)
> 500--Residual mass (if any)

Biochemical and Metabolic Research Involving 3 Acetamido 4 Amino 4 Oxobutanoic Acid

Identification and Characterization as an Endogenous Metabolite

The identification of a compound as an endogenous metabolite—one that is naturally produced by an organism—is a fundamental step in understanding its biological role. In the case of 3-Acetamido-4-amino-4-oxobutanoic acid, its direct characterization as an endogenous metabolite is not prominently documented in scientific literature. However, its isomer, (S)-2-acetamido-4-amino-4-oxobutanoic acid, also known as N-acetylasparagine, is recognized as an endogenous metabolite. medchemexpress.comnih.gov This distinction is crucial, as the position of the acetamido group significantly influences the molecule's chemical properties and biological interactions.

N-acetylasparagine is an asparagine derivative, and its presence in biological systems suggests a potential role in amino acid metabolism or as a signaling molecule. nih.gov The lack of corresponding data for the 3-acetamido isomer suggests it may be a rare metabolite, a synthetic variant used for research, or a compound whose biological presence has yet to be discovered.

Compound NameIsomerCommon NameEndogenous Status
This compound3-acetamidoN/ANot Widely Documented
2-Acetamido-4-amino-4-oxobutanoic acid2-acetamidoN-acetylasparagineDocumented Endogenous Metabolite medchemexpress.comnih.gov

Role within Broader Metabolic Pathways (e.g., Tryptophan and Kynurenine (B1673888) Metabolism Analogues)

While the specific role of this compound is undefined, its structure is analogous to key players in the tryptophan and kynurenine metabolic pathway. This pathway is responsible for the catabolism of the majority of ingested tryptophan and produces several neuroactive and immunomodulatory metabolites. nih.gov Dysregulation of the kynurenine pathway is implicated in various conditions, including neurodegenerative diseases, inflammatory disorders, and cancer. nih.govmdpi.com

The pathway's central enzymes, such as kynurenine 3-monooxygenase (KMO), are major targets for therapeutic intervention. mdpi.comnih.gov Researchers have developed inhibitors that often feature a butanoic acid or similar chemical backbone, making the study of compounds like this compound and its relatives relevant for understanding potential enzyme-inhibitor interactions. For example, derivatives of 4-phenyl-4-oxo-butanoic acid have been synthesized and studied as potent inhibitors of KMO. nih.gov The overactivation of the tryptophan degradation pathway can lead to an overproduction of cytotoxic metabolites like quinolinic acid. mdpi.com

Key Metabolites and Enzymes in the Kynurenine Pathway
MoleculeClassRole in Pathway
TryptophanAmino AcidInitial Substrate nih.gov
Indoleamine 2,3-dioxygenase (IDO)EnzymeCatalyzes the first, rate-limiting step of tryptophan to kynurenine conversion. nih.govmdpi.com
KynurenineMetaboliteCentral metabolite at a key branching point of the pathway. nih.gov
Kynurenine 3-monooxygenase (KMO)EnzymeConverts kynurenine to 3-hydroxykynurenine; a key therapeutic target. mdpi.comnih.gov
3-HydroxykynurenineMetabolitePrecursor to neurotoxic compounds. mdpi.com
Quinolinic AcidMetaboliteNeurotoxic downstream product. mdpi.com

Enzymatic Transformations and Interactions with Enzymes

The enzymatic processing of a substrate like this compound would depend on precise molecular recognition within an enzyme's active site. nih.gov An enzyme would need to accommodate the butanoic acid chain and correctly orient the carboxylate, amide, and N-acetyl groups for catalysis. The mechanism could involve several steps, such as the formation of covalent intermediates.

Research on analogous structures provides insight into potential mechanisms. For instance, the inactivation of γ-aminobutyric acid (GABA) aminotransferase by the analog 3-amino-4-fluorobutanoic acid proceeds through an enamine mechanism, where the inactivator molecule becomes covalently attached to the enzyme's pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. nih.gov This process involves the release of fluoride (B91410) ions and results in the formation of covalent intermediates with a beta-carbonyl-like character, ultimately leading to the enzyme's inactivation. nih.gov Such mechanism-based inactivation highlights how a small molecule can catalytically be converted into a reactive species within an active site.

The study of enzyme-ligand binding affinities for structures analogous to this compound is a rich field. These investigations are crucial for designing specific enzyme inhibitors.

Kynurenine 3-Monooxygenase (KMO) Inhibitors : Structure-activity relationship (SAR) studies on 4-phenyl-4-oxo-butanoic acid derivatives have identified potent KMO inhibitors. nih.gov Compounds such as 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid emerged from these studies, demonstrating that modifications to the butanoic acid scaffold can fine-tune binding affinity and inhibitory action. nih.gov

Ornithine Aminotransferase (OAT) Inactivators : The analog (3S,4S)-3-amino-4-fluorocyclopentenecarboxylic acid has been shown to be a potent inactivator of human OAT. mdpi.com Structural studies of the binding reveal critical interactions: the ligand's carboxylate group forms salt bridges with an arginine residue (Arg413) and hydrogen bonds with a glutamine residue (Gln266) in the active site. mdpi.com This anchoring orients the molecule for a nucleophilic attack that inactivates the enzyme. mdpi.com

GABA Aminotransferase (GABA-AT) Inactivators : The inactivation of GABA-AT by 3-amino-4-fluorobutanoic acid is highly efficient, with multiple inactivator molecules required to inactivate each enzyme dimer. nih.gov This suggests a complex process where some substrate molecules are turned over into a metabolite (acetoacetic acid) while others proceed to inactivate the enzyme. nih.gov

Enzyme-Ligand Interactions of Analogous Structures
Analogous CompoundTarget EnzymeKey FindingsReference
4-Phenyl-4-oxo-butanoic acid derivativesKynurenine 3-Monooxygenase (KMO)Act as inhibitors; SAR studies identified potent derivatives. nih.gov
(3S,4S)-3-amino-4-fluorocyclopentenecarboxylic acidOrnithine Aminotransferase (OAT)Inactivates OAT; binding involves salt bridges with Arginine and H-bonds with Glutamine. mdpi.com
3-Amino-4-fluorobutanoic acidGABA Aminotransferase (GABA-AT)Mechanism-based inactivation via an enamine mechanism and covalent modification of the PLP cofactor. nih.gov

Significance in Amino Acid and Peptide Metabolism Research

The direct significance of this compound in amino acid and peptide metabolism research is currently limited by the scarcity of studies focusing on it. However, its structural relationship to key metabolites and enzyme inhibitors makes it a compound of potential interest.

The broader significance lies in the study of its analogues, which are instrumental in probing the function of critical enzymes in amino acid metabolism. Aminotransferases, for example, are essential pyridoxal 5'-phosphate-dependent enzymes that participate in nitrogen metabolism by transferring amino groups between amino acids and α-keto acids. mdpi.com By designing and studying molecules that interact with these enzymes, researchers can:

Elucidate complex metabolic pathways like the kynurenine pathway. nih.govresearchgate.net

Understand the molecular basis of enzyme-substrate and enzyme-inhibitor interactions. mdpi.com

Develop potential therapeutic agents for diseases linked to metabolic dysregulation, as altered amino acid metabolism is a feature of many pathologies, including cancer and immune disorders. mdpi.comnih.gov

Therefore, while this compound itself is not a major subject of current research, its chemical template is highly relevant to advancing our understanding of amino acid and peptide metabolism.

Applications of 3 Acetamido 4 Amino 4 Oxobutanoic Acid in Advanced Chemical Synthesis

Chiral Building Block in the Synthesis of Complex Molecules

The stereochemistry of a molecule is crucial for its biological activity. The use of pre-existing chiral molecules, often sourced from nature's "chiral pool," is a foundational strategy in the synthesis of new, complex, and stereochemically defined compounds. nih.gov 3-Acetamido-4-amino-4-oxobutanoic acid, with its defined stereocenter, serves as an important starting material in this context. sigmaaldrich.com

Asymmetric Construction of Carbon Skeletons and Stereocenters

Asymmetric synthesis aims to create a specific stereoisomer of a chiral product. cardiff.ac.uk The defined stereochemistry of (S)-3-Acetamido-4-amino-4-oxobutanoic acid allows it to act as a scaffold, guiding the formation of new stereocenters in a predictable manner. This is a key principle in asymmetric catalysis, where a chiral catalyst or substrate directs the stereochemical outcome of a reaction. nih.govcardiff.ac.uk

The value of such chiral building blocks has expanded significantly with the development of asymmetric catalytic reactions, which provide access to a wider range of optically active starting materials than what is naturally available. nih.gov For instance, in the synthesis of complex molecules like the bromopyrrole alkaloids manzacidin A and C, a chiral building block was essential for establishing the correct stereochemistry through a catalyst-controlled hydrogenation reaction. nih.gov While not directly involving this compound, this example illustrates the power of using chiral precursors to control the three-dimensional structure of the final product.

Precursor for Natural Product Synthesis and Analogues

Natural products provide a rich source of inspiration for the development of new therapeutic agents and other functional molecules. researchgate.netnih.gov The total synthesis of these complex molecules often relies on the strategic use of chiral building blocks to construct the core structure with the correct stereochemistry. nih.gov

This compound and its derivatives can serve as precursors in the synthesis of natural product analogues. For example, aminoacetophenones, which share structural similarities in terms of being amino-functionalized building blocks, are used in the diversity-oriented synthesis of analogues of natural products like flavones and aurones. mdpi.com This approach allows for the creation of libraries of related compounds that can be screened for biological activity. The synthesis of pyranonaphthoquinone antibiotics, which exhibit significant antimicrobial and antitumor activities, often starts from chiral precursors derived from carbohydrates to establish the correct stereochemical alignment. nih.gov

Synthetic Intermediate for Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in medicinal chemistry and materials science. nih.gov this compound provides a versatile starting point for the synthesis of various heterocyclic systems due to its multiple reactive sites.

Cyclization Reactions to Form Furanone and Pyridazine (B1198779) Derivatives

The butanoic acid backbone of the molecule is well-suited for intramolecular cyclization reactions to form five- and six-membered rings.

Furanone Derivatives: 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) is a key flavor compound found in many fruits. researchgate.net While not directly synthesized from this compound, the synthesis of related furanone structures often involves the cyclization of substituted oxobutanoic acids. For instance, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids can undergo intramolecular cyclization to yield N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. chimicatechnoacta.ru This demonstrates the general utility of oxobutanoic acid scaffolds in constructing furanone rings.

Pyridazine Derivatives: Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for their wide range of biological activities. nih.govmdpi.com The synthesis of pyridazine derivatives can be achieved through various methods, including the cyclization of hydrazones derived from β,γ-unsaturated carbonyl compounds or the reaction of 1,3-dicarbonyl compounds with hydrazines. organic-chemistry.org Although direct synthesis from this compound is not prominently documented, its structural motifs could be adapted for pyridazine synthesis. For example, pyridazinone derivatives can be prepared and subsequently converted to other fused heterocyclic systems like pyridazinotriazines. nih.gov

Component in Peptide and Peptidomimetic Synthesis

Peptides and peptidomimetics are crucial classes of molecules in biochemistry and drug discovery. nih.govnih.gov Solid-phase peptide synthesis (SPPS) is the standard method for creating peptides, involving the sequential addition of amino acids to a growing chain attached to a solid support. nih.govresearchgate.net

This compound, as an amino acid derivative, can be incorporated into peptide chains. Its structure is essentially an N-acetylated aspartic acid amide. This modification can influence the properties of the resulting peptide, such as its conformation, stability, and receptor-binding affinity. The use of non-standard amino acids is a common strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. mdpi.com

Incorporation into Oligopeptide Chains and Functionalized Amino Acids

This compound, systematically known as N-acetyl-L-asparagine, is a functionalized derivative of the proteinogenic amino acid asparagine. nih.govhmdb.ca Its structure, featuring an N-terminal acetyl group, makes it a valuable component in the field of peptide and protein chemistry. The incorporation of such modified amino acids into oligopeptide chains is a key strategy for creating peptides with tailored properties.

The synthesis of peptides containing asparagine at the C-terminus can be challenging. researchgate.net However, methodologies have been developed to facilitate this, such as using an Nα-Fmoc-protected aspartate derivative attached to a resin, which is later converted to the asparagine residue upon cleavage. researchgate.net This highlights the chemical manipulations involving the asparagine core structure for peptide synthesis.

More directly, research has demonstrated the successful incorporation of functionalized and N-acetylated asparagine analogs into peptide chains to probe biological processes. A notable example is the use of N-acetyl-threo-β-fluoroasparagine, a fluorinated analog of this compound. This compound was incorporated into short synthetic peptides to study its effect on N-linked glycosylation, a critical post-translational modification. nih.gov The study found that peptides containing this fluoro-analog were poor substrates for the glycosylating enzyme, oligosaccharyltransferase, thereby inhibiting the glycosylation process. nih.gov

Furthermore, the asparagine framework is a precursor for other functionalized amino acids used as building blocks in chemical synthesis. For instance, an N-glucoasparagine mimetic was synthesized for incorporation into a glycopeptide mimicking a part of the HIV-1 envelope protein. nih.gov This demonstrates the utility of the asparagine structure in creating complex, functionalized units for solid-phase peptide synthesis. nih.gov

Table 1: Examples of Functionalized Asparagine Derivatives in Synthesis

Derivative Name Application Research Focus
N-acetyl-threo-β-fluoroasparagine Incorporated into synthetic peptides Inhibition of N-linked glycosylation nih.gov
N-glucoasparagine mimetic Used as a building block for glycopeptides Mimicking viral protein structures for HIV-1 research nih.gov
N-ribosyl-asparagine Building block for peptide synthesis Elucidating ADP-ribosylation events mdpi.com

Role in Modulating Peptide Conformations and Stability

The presence of an N-terminal acetyl group, as found in this compound, can significantly influence the conformation and stability of a peptide chain. A key mechanism affecting the stability of asparagine-containing peptides is deamidation, a non-enzymatic reaction that converts the asparagine side chain into aspartic acid or its isomer, isoaspartic acid. liverpool.ac.ukresearchgate.net This process is highly sensitive to the local peptide backbone conformation. researchgate.netnih.gov

A pivotal study directly investigated the impact of N-acetylation on this process by comparing the deamidation of two tetrapeptides: Val-Asn-Gly-Ala and N-acetyl-Val-Asn-Gly-Ala. nih.gov The research revealed that the two peptides adopt markedly different preferred conformations at a neutral pH. This conformational difference, induced by the acetyl group, dictates the subsequent degradation pathway. nih.gov

Above pH 9.0, both peptides shared similar conformations and deamidated through the same mechanism. nih.gov However, at pH 7.0, their degradation paths diverged significantly:

The N-acetylated peptide underwent deamidation to form a mixture of N-acetyl-Val-isoAsp-Gly-Ala and N-acetyl-Val-Asp-Gly-Ala. nih.gov

The non-acetylated peptide did not yield these products, but instead formed a cyclic peptide through a reaction between the N-terminal amino group and the asparagine side chain. nih.gov

This demonstrates that N-terminal acetylation, as in this compound, can block alternative degradation pathways and direct the deamidation process, thereby modulating the stability and degradation products of the peptide. nih.gov The propensity of poly-asparagine sequences to form stable aggregates through β-turn formation further underscores the importance of conformational control in peptide stability. nih.gov

Table 2: Influence of N-Acetylation on Peptide Deamidation at pH 7.0

Peptide Primary Degradation Product(s) Degradation Mechanism
N-acetyl-Val-Asn-Gly-Ala N-acetyl-Val-isoAsp-Gly-Ala and N-acetyl-Val-Asp-Gly-Ala Deamidation via succinimide (B58015) intermediate nih.gov

Precursor for Novel Compounds in Chemical Biology Research

This compound belongs to a class of N-acetylated amino acids which are endogenous metabolites and key players in various metabolic pathways. hmdb.caselleckchem.comresearchgate.net This biological relevance makes them and their derivatives important precursors for creating novel compounds and molecular probes for chemical biology research, which aims to study biological systems using chemical tools. nih.gov

While this specific compound is a simple acetylated version of asparagine, its structural motif serves as a foundation for more complex molecules. These molecules are designed to interrogate or mimic biological functions. For example, the synthesis of glycopeptide mimetics, such as those based on the HIV-1 V3-loop, utilizes functionalized asparagine building blocks. nih.gov These synthetic glycopeptides are crucial tools for studying virus-host interactions and the principles of molecular mimicry. nih.gov The goal of creating such analogs is often to enhance stability for in vivo applications, making them robust probes for biological research. nih.gov

Reagent in Organic Synthesis and Functionalization Reactions

In the realm of organic synthesis, the core structure of this compound—the asparagine residue—is a fundamental reagent, particularly in peptide chemistry. The synthesis of complex peptides relies on the sequential addition of amino acid building blocks, and appropriately protected asparagine derivatives are essential reagents in this process. researchgate.net To prevent unwanted side reactions involving the side-chain amide during solid-phase peptide synthesis, the amide group is often protected with groups like trityl derivatives. google.com These protected asparagine reagents are then used to build up the desired peptide sequence.

The asparagine structure is also a key reagent in functionalization reactions that produce other important classes of biomolecules. For instance, the synthesis of N-acyl amino acids, a family of lipids with diverse biological roles, can be achieved through the nucleophilic attack of an amino acid's α-amino group on an activated fatty acid. frontiersin.org In this context, asparagine can serve as the amino acid reagent to produce N-acylated asparagine derivatives.

Furthermore, the synthesis of N-glycopeptides, a major class of biomolecules, often involves the direct functionalization of aspartic acid or asparagine residues. Convergent synthesis strategies involve coupling an aminoglycan to the side chain of an aspartate residue already within a peptide chain. nih.gov This reaction, where the peptide itself is a reagent, transforms the aspartate into a glycosylated asparagine, demonstrating the chemical reactivity and utility of the core structure in complex functionalization reactions. nih.gov

Future Research Directions for 3 Acetamido 4 Amino 4 Oxobutanoic Acid

Development of More Efficient and Sustainable Synthetic Strategies

Future research into 3-Acetamido-4-amino-4-oxobutanoic acid should prioritize the development of efficient and environmentally sustainable synthetic routes. Currently, specific high-yield protocols for this molecule are not widely documented, necessitating exploration based on established methods for similar compounds.

A promising approach involves the direct N-acetylation of asparagine. Conventional methods often utilize acetic anhydride (B1165640) or acetyl chloride. google.com However, future strategies should focus on "green chemistry" principles to minimize hazardous waste and improve atom economy. This could involve enzyme-catalyzed reactions, where enzymes like N-acetyltransferases could offer high specificity and operate under mild conditions. mdpi.com Another sustainable avenue is the use of light-mediated radical processes, which have been successfully applied to create other unnatural amino acid derivatives and could be adapted for this purpose. uni-wuppertal.de Research could compare different acetylating agents, solvents, and catalysts to optimize yield and purity, as outlined in the table below.

Table 1: Potential Synthetic Approaches and Green Chemistry Considerations

Synthetic Method Acetylating Agent Catalyst/Mediator Key Advantages Sustainability Considerations
Conventional Acylation Acetic Anhydride / Acetyl Chloride Base (e.g., N,N-diisopropylethylamine) Well-established, straightforward Generates stoichiometric waste, uses harsh reagents google.com
Enzymatic Synthesis Acetyl-CoA N-Acetyltransferase (NAT) High selectivity, mild conditions, biodegradable catalyst Requires enzyme availability and optimization hmdb.ca

| Photoredox Catalysis | Carboxylic Acids | Photoredox Catalyst | Uses sustainable feedstocks, light-mediated | Requires specialized equipment, catalyst development uni-wuppertal.de |

Advanced Structural Characterization using Emerging Spectroscopic Techniques

A comprehensive structural understanding of this compound is fundamental. While standard techniques like NMR and IR spectroscopy are essential, future research should leverage emerging and advanced spectroscopic methods to gain deeper insights. nih.gov

Solid-State NMR (ssNMR) spectroscopy offers a powerful tool for characterizing the compound in its solid form, providing information unobtainable from solution-state NMR. acs.org Techniques like ¹⁷O and ¹⁴N ssNMR can directly probe the oxygen and nitrogen environments, respectively, revealing details about hydrogen bonding and local structure. herts.ac.uknih.gov For instance, ¹⁷O NMR can distinguish between the carbonyl and hydroxyl oxygens, offering a sensitive probe of structural changes. acs.org

Chiroptical Spectroscopy , particularly circular dichroism (CD), is crucial for confirming the stereochemistry and studying conformational changes. nih.govnih.gov Gas-phase CD spectroscopy, coupled with synchrotron radiation, could reveal the molecule's intrinsic chiroptical properties, free from solvent-induced distortions, which is important for understanding its potential interactions with polarized light. researchgate.net

Table 2: Advanced Spectroscopic Techniques for Structural Elucidation

Technique Information Gained Potential Application for Target Compound
Solid-State ¹⁷O/¹⁴N NMR Precise local electronic environment at oxygen/nitrogen atoms, hydrogen bonding details herts.ac.uknih.gov Characterizing the amide and carboxylic acid functional groups in the solid state.
Circular Dichroism (CD) Stereochemistry (D/L configuration), conformational analysis in solution nih.gov Confirming the absolute configuration and studying how it influences molecular folding.
Vibrational CD (VCD) Chiral information from vibrational transitions Providing detailed conformational analysis of the molecule in solution.

| Deep UV Raman Spectroscopy | Secondary structure (amide bands) and tertiary structure (aromatic side-chain environment) acs.org | Analyzing the backbone conformation and local environment. |

In-depth Mechanistic Investigations of Biochemical Transformations

The biological role of N-acetylated amino acids is an area of active research, with functions ranging from metabolic intermediates to signaling molecules. nih.govmdpi.com Future studies must investigate the biochemical transformations of this compound to understand its metabolic fate and function.

Research should focus on identifying the enzymes responsible for its synthesis and degradation. N-acetylated amino acids can be formed by N-acetyltransferases (NATs) or arise from the breakdown of larger acetylated proteins by N-acylpeptide hydrolases. hmdb.ca Investigating whether this compound is a substrate for known hydrolases or synthases would be a critical first step. In some metabolic disorders, an accumulation of specific amino acids leads to their increased N-acetylation and excretion. nih.gov Therefore, exploring the compound's presence in biological systems under various metabolic states could provide clues to its origin and function.

Mechanistic studies could employ isotopic labeling to trace the metabolic pathway of the molecule within cellular models, clarifying its role as a potential precursor for other biomolecules or as a metabolic end-product destined for excretion.

Design and Synthesis of Chemically Modified Derivatives for Specific Research Probes and Tools

Designing and synthesizing derivatives of this compound can create powerful tools for biological research. By attaching functional moieties like fluorophores or clickable chemical handles, these derivatives can be used as probes to visualize and study biological processes in situ. nih.govacs.org

For example, a fluorescent derivative could be synthesized to track the compound's localization within cells, providing insights into its transport and sites of action. The development of unnatural amino acids (UAAs) with bioorthogonal reactive groups (e.g., azides or alkynes) has become a key strategy in chemical biology. nih.gov A derivative of this compound featuring such a group could be used in click chemistry reactions to label and identify its binding partners or interacting enzymes. The optimal length of the tether connecting the functional group to the core molecule is a critical parameter that would need to be investigated to ensure efficient reactivity. nih.gov

Comprehensive Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry provides a powerful, predictive framework for understanding the properties of this compound and for rationally designing future experiments.

Density Functional Theory (DFT) calculations can be used to predict a wide range of properties. These include geometry optimization to find the most stable molecular conformations, calculation of vibrational spectra (IR and Raman) to aid in the interpretation of experimental data, and prediction of NMR chemical shifts. researchgate.netnih.govnih.gov Time-dependent DFT (TD-DFT) can be used to simulate electronic spectra like UV-Vis and circular dichroism, providing insights into the molecule's electronic structure and chiroptical response. mdpi.comscirp.org

Molecular dynamics (MD) simulations can model the behavior of the molecule over time, particularly its interactions with solvent molecules or potential biological targets like enzymes. nih.gov Such simulations are invaluable for understanding conformational flexibility and for predicting binding affinities, which can guide the design of modified derivatives with enhanced properties. ijcrt.org

Elaboration of Analytical Methods for Trace Detection and Quantification in Research Samples

To study the biochemical relevance of this compound, it is essential to develop sensitive and robust analytical methods for its detection and quantification at trace levels in complex biological samples like plasma or tissue homogenates.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity and selectivity. mtoz-biolabs.com A future research goal would be to develop a specific LC-MS/MS method for this compound. This involves optimizing several parameters:

Chromatographic Separation: Choosing the right column (e.g., HILIC or reversed-phase) and mobile phase to achieve good separation from other metabolites. nih.govnih.gov

Mass Spectrometry: Identifying unique precursor-to-product ion transitions for the molecule in multiple reaction monitoring (MRM) mode to ensure highly selective detection. nih.gov

Sample Preparation: Developing an efficient extraction protocol (e.g., protein precipitation or liquid-liquid extraction) to isolate the compound from the complex biological matrix. thermofisher.com

Furthermore, advanced NMR techniques, such as using hyperpolarized ¹³C-labeled acetyl groups, could dramatically enhance detection sensitivity, allowing for the identification of acetylated amino acids in samples like blood serum in near real-time. nih.govuni-luebeck.de

Conclusion

Synthesis of Current Research Trajectories and Key Discoveries

The current body of scientific research is not directly focused on 3-Acetamido-4-amino-4-oxobutanoic acid (N-acetylisoasparagine). Instead, research trajectories are concentrated on its isomers and parent compounds, which have established biological significance. The key discoveries in these related areas underscore the importance of N-acetylation as a critical metabolic process and highlight how subtle changes in isomeric structure can lead to vastly different biological functions. The major research fields are the role of N-acetylaspartic acid (NAA) in brain metabolism and neurological disease, and the role of asparagine metabolism in cancer progression and therapy. biocrates.comnih.govmdpi.com The study of N-acyl amino acids as a class of signaling molecules is also an active area of research. mdpi.com

Identification of Emerging Challenges and Promising Avenues for Future Inquiry

The primary challenge concerning N-acetylisoasparagine is the fundamental lack of data. Its existence as a biological metabolite has not been confirmed, and its properties have not been empirically studied.

Promising avenues for future inquiry include:

Confirmation of Existence: The first step would be to develop highly sensitive and specific analytical methods (e.g., LC-MS/MS) to screen for the presence of N-acetylisoasparagine in biological tissues, particularly the brain and in cancer cell lines.

Chemical Synthesis and Characterization: A robust and documented chemical synthesis is needed to produce a pure analytical standard. This standard would be essential for calibrating analytical instruments and for use in biological experiments.

Investigation of Biological Origin: Future studies could explore whether N-acetylisoasparagine is a product of a specific enzyme or if it arises from non-enzymatic protein degradation (deamidation), which is often associated with cellular stress and aging.

Exploration as a Biomarker: Should the compound be detected in biological systems, a key avenue would be to investigate if its concentration correlates with specific disease states, such as neurodegenerative disorders or cancers where asparagine metabolism is perturbed. This could establish it as a novel biomarker.

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